molecular formula C4H12Cl2N2O B580483 (Tetrahydrofuran-3-yl)hydrazine dihydrochloride CAS No. 1211514-64-5

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride

Cat. No. B580483
M. Wt: 175.053
InChI Key: SKLCZLKTRQROTN-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride , also known as THFH , is a versatile chemical compound with a wide range of applications in scientific research. It has been studied in various fields, including biochemistry, physiology, and pharmacology. THFH is a white solid with a molecular weight of 138.6 g/mol. Its IUPAC name is (S)- (tetrahydrofuran-3-yl)hydrazine hydrochloride .


Synthesis Analysis

The synthesis of THFH involves the reaction of hydrazine hydrate with tetrahydrofuran under appropriate conditions. The dihydrochloride salt is formed during this process. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of THFH is C4H11ClN2O . It consists of a tetrahydrofuran ring (a five-membered cyclic ether) attached to a hydrazine moiety. The hydrochloride salt provides stability and solubility in aqueous solutions. The stereochemistry of the tetrahydrofuran ring is specified as (S) .


Chemical Reactions Analysis

THFH can participate in various chemical reactions due to its hydrazine and tetrahydrofuran functional groups. These reactions may include nucleophilic substitutions, ring-opening reactions, and coordination chemistry. Researchers have explored its reactivity in different contexts .


Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis of Complex Compounds : It has been used in the synthesis of complex compounds such as (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. This process involved the reaction with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and subsequent chiral separation (Zhengyu Liu et al., 2009).

  • Ligand Chemistry : In ligand chemistry, it has been used in the synthesis of triphosphinohydrazide ligands, which undergo rearrangement in the coordination sphere of divalent cobalt and nickel, involving migratory insertion into a nitrogen-nitrogen bond (V. Sushev et al., 2008).

  • Preparation of Enantiomers : It has been utilized in the preparation of enantiomers, such as in the synthesis of (S)-(+)-Dinotefuran, where (tetrahydrofuran-3-yl) methanol enantiomers were converted to their diastereomers (Wu Zong-ka, 2015).

  • Formation of Triazoles : It plays a role in the formation of triazoles, as seen in the three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines to produce 3-trifluoromethyl-5-substituted 1,2,4-triazoles (K. Funabiki et al., 1999).

  • Synthesis of Amines and Hydrazines : In a one-pot synthesis, it has been used to convert imines and hydrazones to corresponding amines and hydrazines using borane-tetrahydrofuran complex as a reducing agent (H. Tavakol & Saedeh Zakery, 2006).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

Future Directions

Further research could explore its potential applications in drug development, catalysis, or materials science .

properties

IUPAC Name

oxolan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLCZLKTRQROTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676976
Record name (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride

CAS RN

1211514-64-5
Record name (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Z Liu, KKC Liu, J Elleraas, AL Rheingold… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H15N5OS, was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, and the …
Number of citations: 6 scripts.iucr.org
Z Liu, KKC Liu, AL Rheingold, A DiPasquale… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C13H17N5OS, was obtained by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and …
Number of citations: 9 scripts.iucr.org

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